7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline
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Overview
Description
7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused ring system that includes a triazole and a quinazoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline typically involves multicomponent reactions. One common method involves the reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes under microwave irradiation in an acidic medium at 130°C. This method leads to the formation of the desired compound in yields ranging from 5% to 52% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazole ring but has a different fused ring system.
1,2,4-triazolo[4,3-a]pyrazine: Another triazole-containing compound with distinct biological activities.
Uniqueness
7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
11-phenyl-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C19H16N4/c1-2-7-14(8-3-1)18-16-11-10-13-6-4-5-9-15(13)17(16)22-19-20-12-21-23(18)19/h1-9,12,18H,10-11H2,(H,20,21,22) |
InChI Key |
FQMCCKNWCBHRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=NC=NN4C2C5=CC=CC=C5 |
Origin of Product |
United States |
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